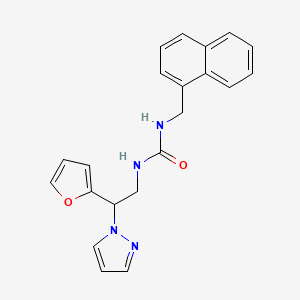

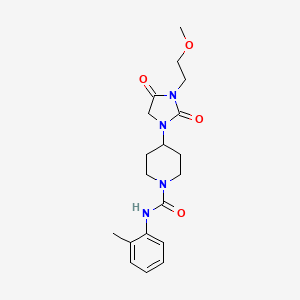

![molecular formula C19H19NO5S3 B2699591 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034486-44-5](/img/structure/B2699591.png)

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C19H19NO5S3 and its molecular weight is 437.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, a class to which the specified compound belongs, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in the treatment of glaucoma. The studies highlighted significant ocular hypotensive agents among these derivatives, which were chosen for clinical evaluation due to their potent activity in lowering intraocular pressure in glaucoma models (Graham et al., 1989).

Supramolecular Architectures

Research involving the reaction of N-tosyl-ethylenediamine and salicylaldehyde has led to the synthesis of sulfonamide Schiff base derivatives, which were used to construct novel complexes. These complexes have been characterized through various techniques, demonstrating complex hydrogen bonds, C–H···π, and π–π stacking interactions, presenting unique 1-D, 2-D, and 3-D supramolecular architectures (Li et al., 2009).

Anti-Inflammatory and Anticancer Activities

A series of celecoxib derivatives, including sulfonamides, were synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed compounds with significant biological activities, suggesting the potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antioxidant Properties

Sulfonamide-based Schiff base ligands were synthesized and shown to exhibit significant bioactivity against various microbial species. These studies highlight the potential of these compounds in the development of new antimicrobial and antioxidant agents, which could have broad applications in medicine and beyond (Hassan et al., 2021).

Carbonic Anhydrase Inhibition

Research on new pyrazolines benzene sulfonamides has shown potent inhibitory activity on carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications related to disorders associated with altered carbonic anhydrase activity (Kucukoglu et al., 2016).

Mécanisme D'action

Target of action

Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets. These targets can include enzymes, receptors, and ion channels .

Mode of action

The exact mode of action would depend on the specific target. For example, some thiophene derivatives are known to block voltage-gated sodium channels, preventing the flow of sodium ions and thus inhibiting the propagation of action potentials .

Biochemical pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a thiophene derivative targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammatory responses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetic properties .

Result of action

The molecular and cellular effects of a thiophene derivative’s action would depend on its specific targets and mode of action. For example, blocking a voltage-gated sodium channel could result in the inhibition of action potentials, leading to a decrease in neuronal excitability .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain thiophene derivatives might be more stable and effective at physiological pH .

Propriétés

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S3/c21-19(17-4-1-10-26-17,18-5-2-11-27-18)13-20-28(22,23)14-6-7-15-16(12-14)25-9-3-8-24-15/h1-2,4-7,10-12,20-21H,3,8-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAORXCVSAYJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2699523.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)

![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)